molecular formula C15H28O4 B12594293 Bis(3-methylbutyl) 2-methylbutanedioate CAS No. 599148-79-5

Bis(3-methylbutyl) 2-methylbutanedioate

Katalognummer: B12594293
CAS-Nummer: 599148-79-5
Molekulargewicht: 272.38 g/mol
InChI-Schlüssel: LTGYIPFHZXOJBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(3-methylbutyl) 2-methylbutanedioate is an organic compound with the molecular formula C14H26O4. It is an ester derived from the reaction between 2-methylbutanedioic acid and 3-methylbutanol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-methylbutyl) 2-methylbutanedioate typically involves the esterification of 2-methylbutanedioic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of bio-based feedstocks, such as itaconic acid and 3-methylbutanol derived from biomass, is being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(3-methylbutyl) 2-methylbutanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Bis(3-methylbutyl) 2-methylbutanedioate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of bis(3-methylbutyl) 2-methylbutanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties.

Eigenschaften

CAS-Nummer

599148-79-5

Molekularformel

C15H28O4

Molekulargewicht

272.38 g/mol

IUPAC-Name

bis(3-methylbutyl) 2-methylbutanedioate

InChI

InChI=1S/C15H28O4/c1-11(2)6-8-18-14(16)10-13(5)15(17)19-9-7-12(3)4/h11-13H,6-10H2,1-5H3

InChI-Schlüssel

LTGYIPFHZXOJBD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCOC(=O)CC(C)C(=O)OCCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.